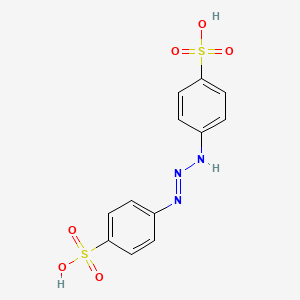

4,4'-(Diazoamino)dibenzenesulfonic acid

Vue d'ensemble

Description

4,4’-(Diazoamino)dibenzenesulfonic acid is a chemical compound known for its presence in certain color additives, such as FD&C Yellow No. 6 . It is synthesized through a diazotization reaction involving sulfanilic acid . This compound has garnered attention due to its unique chemical properties and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,4’-(Diazoamino)dibenzenesulfonic acid is synthesized by diazotizing sulfanilic acid. The diazonium compound formed is then coupled with undiazotized sulfanilic acid in the presence of sodium acetate . This reaction typically occurs under controlled temperature and pH conditions to ensure the stability of the diazonium intermediate.

Industrial Production Methods

In industrial settings, the production of 4,4’-(Diazoamino)dibenzenesulfonic acid involves large-scale diazotization and coupling reactions. High-pressure liquid chromatography (HPLC) is often used to detect and quantify the compound in color additives . The industrial process emphasizes efficiency and purity to meet regulatory standards for color additives.

Analyse Des Réactions Chimiques

Types of Reactions

4,4’-(Diazoamino)dibenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the diazoamino group into amines or other reduced forms.

Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction pathway and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Synthesis :

- Reagent in Reactions : The compound is widely used as a reagent in organic synthesis reactions, particularly in the formation of azo dyes. Its diazo group allows for various coupling reactions that are essential in dye manufacturing.

- Standard in Chromatography : It serves as a standard in chromatographic analysis due to its stability and well-defined properties.

-

Biological Applications :

- Protein Binding Studies : Research indicates that 4,4'-(Diazoamino)dibenzenesulfonic acid can interact with proteins, influencing their functionality. This property is significant for applications in drug delivery systems and biochemical assays.

- Nucleic Acid Interaction : The compound has been shown to bind with nucleic acids, potentially affecting genetic expression and cellular processes.

-

Medical Applications :

- Drug Development : There is ongoing research into the potential use of this compound as a therapeutic agent or diagnostic tool due to its biological activity .

- Toxicological Studies : Preliminary studies suggest potential cytotoxic effects, necessitating further investigation into its safety profile and mechanisms of action.

-

Industrial Applications :

- Color Additives and Dyes : It is a key component in the production of color additives used in the food and textile industries. Specifically, it is involved in the synthesis of dyes like Sunset Yellow FCF, which colors various food products .

- Material Science : Research has explored its use in developing new materials due to its unique chemical properties.

Data Table: Applications Overview

| Application Area | Specific Use | Description |

|---|---|---|

| Organic Chemistry | Reagent for azo dye synthesis | Used in various coupling reactions for dye production |

| Analytical Chemistry | Standard for chromatography | Serves as a reference compound due to stable properties |

| Biological Research | Protein binding studies | Investigates interactions with proteins for drug delivery |

| Medical Research | Potential therapeutic agent | Explored for drug development and diagnostic applications |

| Industrial Chemistry | Color additive production | Key ingredient in dyes for food and textile industries |

Case Studies

-

Case Study 1: Azo Dye Synthesis

In a study published by the Journal of Agricultural and Food Chemistry, researchers utilized this compound to synthesize azo dyes. The study demonstrated how varying reaction conditions influenced the yield and color properties of the dyes produced. The findings highlighted the compound's role as a crucial intermediate in dye chemistry . -

Case Study 2: Toxicological Assessment

A toxicological assessment conducted on the disodium salt form of this compound revealed potential cytotoxic effects on certain cell lines. The study aimed to understand the mechanisms behind these effects and suggested further investigation into its safety for use in consumer products .

Mécanisme D'action

The mechanism of action of 4,4’-(Diazoamino)dibenzenesulfonic acid involves its ability to undergo diazotization and coupling reactions. These reactions enable the compound to form stable complexes with various substrates, making it useful in analytical and synthetic applications. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-Diaminodiphenylsulfone: Known for its use in the treatment of leprosy.

4,4’-Dinitrodiphenylsulfone: Used in the synthesis of dyes and pigments.

4,4’-Dihydroxydiphenylsulfone: Utilized in polymer production and as a cross-linking agent.

Uniqueness

4,4’-(Diazoamino)dibenzenesulfonic acid is unique due to its diazoamino functional group, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable in specific industrial and research applications, particularly in the field of color additives and analytical chemistry .

Activité Biologique

4,4'-(Diazoamino)dibenzenesulfonic acid, also known as its disodium salt, is an organic compound with the molecular formula C₁₂H₉N₃Na₂O₆S₂ and a molecular weight of approximately 401.3 g/mol. This compound is characterized by its two sulfonic acid groups and a diazoamino functional group, which contribute to its unique chemical properties and reactivity. Its applications range from use as a dye intermediate to roles in biochemical assays due to its solubility and reactivity in aqueous environments.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Protein Binding : The compound can interact with proteins, potentially influencing their function. This property is significant for applications in drug delivery systems and as a labeling agent in biochemical assays.

- Nucleic Acid Interaction : It has been shown to bind with nucleic acids, which may affect genetic expression and cellular processes.

- Toxicological Studies : Preliminary studies suggest potential cytotoxic effects, warranting further investigation into its safety profile and mechanisms of action .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Reactive Intermediate Formation : The diazo group can form reactive intermediates that may interact with various biological macromolecules, altering their structure and function.

- Azo Coupling Reactions : Its ability to undergo azo coupling reactions enhances its utility in synthetic organic chemistry, particularly in dye production.

Case Study 1: Interaction with Proteins

In a study examining the interaction of this compound with bovine serum albumin (BSA), it was found that the compound could effectively bind to BSA, leading to conformational changes in the protein structure. This binding was analyzed using spectroscopic methods, indicating that the compound could potentially be used as a bioconjugate for targeted drug delivery.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment conducted on various cell lines revealed that this compound exhibits dose-dependent cytotoxic effects. The study utilized an MTT assay to evaluate cell viability post-exposure. Results indicated that at higher concentrations, the compound significantly reduced cell viability, suggesting potential applications in cancer research or as a therapeutic agent .

Data Table: Comparative Biological Activity

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₂H₉N₃Na₂O₆S₂ | Protein binding, nucleic acid interaction |

| 4-Aminobenzenesulfonic Acid | C₆H₇N₃O₃S | Dye precursor; less reactive |

| 2-Naphthalenesulfonic Acid | C₁₁H₉O₃S | Used in organic synthesis |

| 4-Dimethylaminobenzenesulfonic Acid | C₉H₁₁N₃O₃S | pH indicator; lower biological activity |

Conclusions

The biological activity of this compound highlights its potential utility in various biochemical applications. Its ability to bind with proteins and nucleic acids opens avenues for further research into its therapeutic potential and safety profile. Future studies should focus on elucidating the precise mechanisms of action and exploring its applications in drug delivery systems and synthetic biology.

Propriétés

IUPAC Name |

4-[2-(4-sulfophenyl)iminohydrazinyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O6S2/c16-22(17,18)11-5-1-9(2-6-11)13-15-14-10-3-7-12(8-4-10)23(19,20)21/h1-8H,(H,13,14)(H,16,17,18)(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMWXYSMAMYAIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN=NC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170048 | |

| Record name | 4,4'-(Diazoamino)dibenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17596-06-4 | |

| Record name | 4,4'-(Diazoamino)dibenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017596064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,3-diyl)dibenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-(Diazoamino)dibenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.